molecular formula C8H16ClO4P B14393437 2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphepan-2-one CAS No. 87989-72-8

2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphepan-2-one

Cat. No.: B14393437
CAS No.: 87989-72-8
M. Wt: 242.64 g/mol
InChI Key: OGDAJEOWSBDRBU-UHFFFAOYSA-N
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Description

2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphepan-2-one is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a chloropropoxy group and a dioxaphosphepan ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphepan-2-one typically involves the reaction of 3-chloropropanol with a suitable phosphorus-containing reagent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphepan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloropropoxy group can be substituted with other functional groups, such as alkoxy or aryloxy groups, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding phosphine oxides or phosphates.

    Reduction Reactions: Reduction of the compound can lead to the formation of phosphines or phosphine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkoxides or aryloxides, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide or tetrahydrofuran.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of new organophosphorus compounds with different functional groups.

    Oxidation Reactions: Formation of phosphine oxides or phosphates.

    Reduction Reactions: Formation of phosphines or phosphine derivatives.

Scientific Research Applications

2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphepan-2-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of enzyme catalysis and disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloropropoxy)tetrahydro-2H-pyran
  • 2-(Chloromethyl)-4-(3-chloropropoxy)-3-methylpyridine Hydrochloride
  • 2-(3-Chloropropoxy)-4-isopropyl-1-methylbenzene

Uniqueness

2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphepan-2-one is unique due to its specific dioxaphosphepan ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications in various fields.

Properties

CAS No.

87989-72-8

Molecular Formula

C8H16ClO4P

Molecular Weight

242.64 g/mol

IUPAC Name

2-(3-chloropropoxy)-3-methyl-1,4,2λ5-dioxaphosphepane 2-oxide

InChI

InChI=1S/C8H16ClO4P/c1-8-11-5-3-7-13-14(8,10)12-6-2-4-9/h8H,2-7H2,1H3

InChI Key

OGDAJEOWSBDRBU-UHFFFAOYSA-N

Canonical SMILES

CC1OCCCOP1(=O)OCCCCl

Origin of Product

United States

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